trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.70 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a carboxylate ester. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in various applications .
The chemical behavior of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be explored through several types of reactions:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride exhibits biological activity relevant to pharmaceutical applications. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acids like glutamate. Its structural similarity to other amino acids suggests possible roles in modulating synaptic transmission and neuroprotection .
The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:
These methods can vary based on available reagents and desired purity levels .
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has several applications:
Its unique properties make it valuable in both academic research and industrial applications .
Studies on trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride have shown its interactions with various biological systems:
Understanding these interactions is essential for assessing its therapeutic potential.
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-17-7 | 0.97 |
trans-Ethyl 4-aminocyclohexanecarboxylate | 1678-68-8 | 1.00 |
Ethyl 4-aminocyclohexanecarboxylate | 51498-33-0 | 0.97 |
trans-Methyl 4-aminocyclohexanecarboxylate | 62456-15-9 | 0.94 |
Ethyl 2-(trans-4-aminocyclohexyl)acetate | 76308-28-6 | 0.94 |
The uniqueness of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride lies in its specific configuration (trans) and its potential biological activities that may differ from its cis counterpart and other similar compounds .